

Fosfluridine Tidoxil cross-resistance with other nucleoside reverse transcriptase inhibitors (NRTIs)

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Compound of Interest

Compound Name: Fosfluridine Tidoxil

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Islatravir (Fosfluridine Tidoxil): A Comparative Analysis of Cross-Resistance with Approved NRTIs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of Islatravir (formerly known as **Fosfluridine Tidoxil**), a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI), with established nucleoside reverse transcriptase inhibitors (NRTIs). The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and a visual representation of the resistance analysis workflow.

Executive Summary

Islatravir (MK-8591, 4'-ethynyl-2-fluoro-2'-deoxyadenosine) demonstrates a distinct and often favorable cross-resistance profile compared to approved NRTIs. While the M184V/I mutations are the primary determinants of reduced susceptibility to Islatravir, the compound retains potent activity against HIV-1 strains harboring common NRTI resistance mutations, such as K65R and thymidine analog mutations (TAMs). Notably, some mutations that confer resistance to Islatravir can increase susceptibility to certain approved NRTIs, suggesting a differentiated mechanism of action and potential for combination therapy.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of Islatravir and other NRTIs against various HIV-1 strains with known resistance mutations. The data is presented as fold-change (FC) in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) relative to the wild-type (WT) virus.

Table 1: Antiviral Activity against Single NRTI Resistance Mutations

HIV-1 RT Mutation	Islatravir (FC)	Tenofovir (TDF) (FC)	Emtricitabine (FTC) (FC)	Zidovudine (AZT) (FC)
M184V	6.2 - 8.0[1][2][3]	>10	>100	<1
M184I	6.8[1]	>10	>100	<1
K65R	<1 (Hypersusceptible)[2]	2.0 - 4.0	0.5 - 2.0	<1
L74V	<1	1.5 - 2.0	>10	<1
A114S	~2.0	Hypersusceptible	-	-

Table 2: Antiviral Activity against Combined NRTI Resistance Mutations

HIV-1 RT Mutations	Islatravir (FC)	Tenofovir (TDF) (FC)
A114S/M184V	~24.0 - 37.9	~50-fold more sensitive than WT
K65R/M184V	3.0	2.0
D67N/K70R/T215F/K219Q (TAMs)	-	-

Note: "-" indicates data not available in the provided search results.

Experimental Protocols

The data presented in this guide is derived from in vitro antiviral susceptibility assays. The general methodology for these key experiments is outlined below.

Cell Lines and Virus Stocks

- **Cell Lines:** MT-2 cells, a human T-cell line, are commonly used for HIV-1 propagation and antiviral assays. Peripheral blood mononuclear cells (PBMCs) are also utilized to assess antiviral activity in primary cells.
- **Virus Stocks:** Laboratory-adapted HIV-1 strains (e.g., NL4-3) are used as wild-type controls. Site-directed mutagenesis is employed to introduce specific resistance-associated mutations into the reverse transcriptase gene of the viral genome. Clinically derived isolates may also be used.

Antiviral Susceptibility Assay (Multiple-Cycle Assay)

- **Cell Seeding:** MT-2 cells are seeded into 96-well plates at a predetermined density.
- **Drug Dilution:** Islatravir and comparator NRTIs are serially diluted to create a range of concentrations.
- **Infection:** Cells are infected with a standardized amount of wild-type or mutant HIV-1 virus stock in the presence of the diluted antiretroviral drugs.
- **Incubation:** The infected cells are incubated for a period of 4-7 days to allow for multiple rounds of viral replication.
- **Quantification of Viral Replication:** Viral replication is quantified by measuring an endpoint such as:
 - **p24 Antigen Levels:** The concentration of the HIV-1 p24 capsid protein in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
 - **Reverse Transcriptase (RT) Activity:** The activity of the RT enzyme in the supernatant is measured.
 - **Reporter Gene Expression:** For assays using reporter cell lines (e.g., TZM-bl), the expression of a reporter gene like luciferase or β -galactosidase, which is activated upon

viral entry and replication, is quantified.

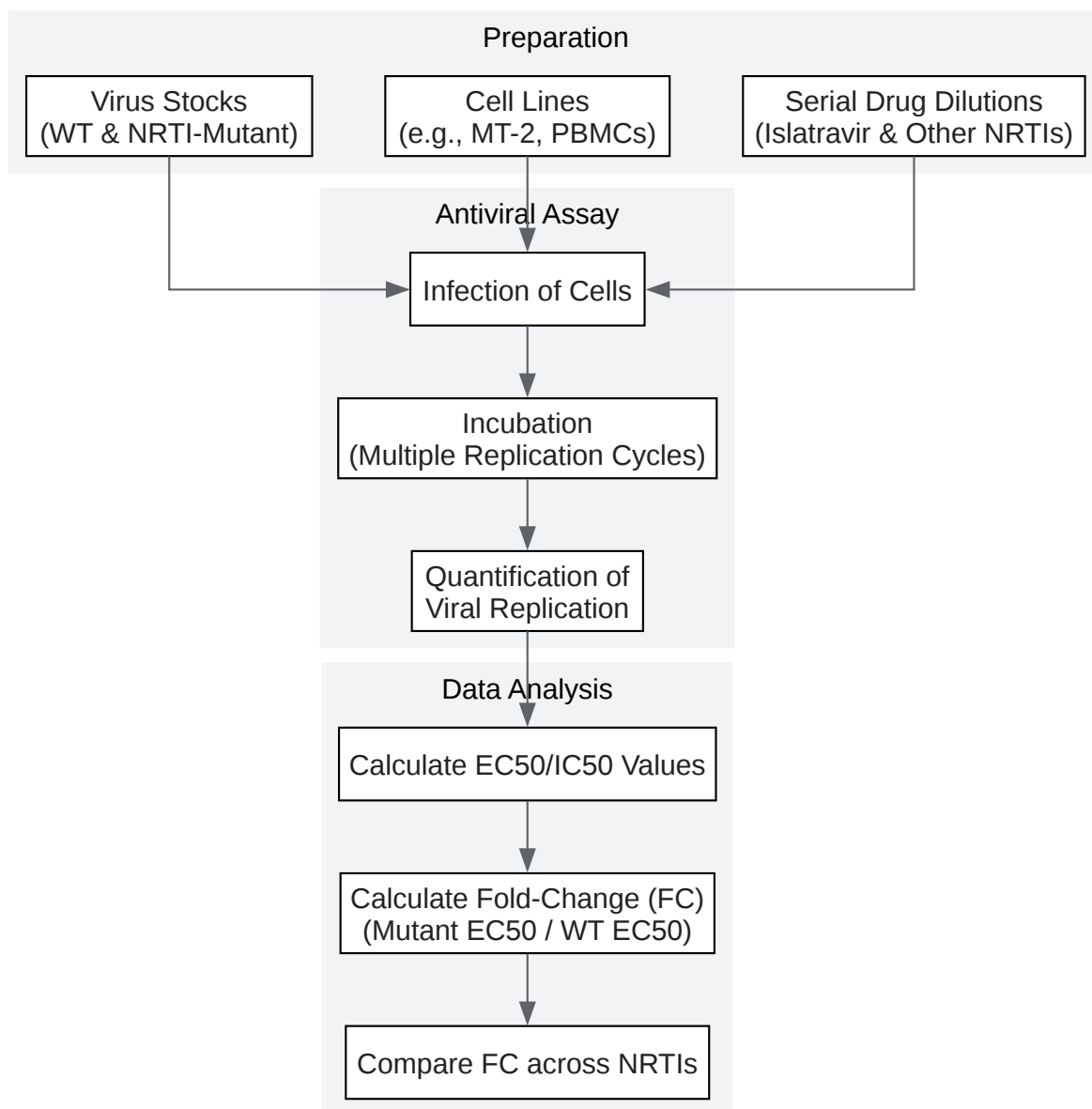
- **Data Analysis:** The drug concentration that inhibits viral replication by 50% (EC50 or IC50) is calculated for each drug against each viral strain. The fold-change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Resistance Selection Studies

- **Viral Passaging:** Wild-type or NRTI-resistant HIV-1 is cultured in the presence of increasing concentrations of Islatravir over multiple passages.
- **Monitoring for Viral Breakthrough:** The emergence of viral replication at higher drug concentrations is monitored.
- **Genotypic Analysis:** When viral breakthrough occurs, the reverse transcriptase gene of the resistant virus is sequenced to identify mutations that have been selected for by the drug pressure.
- **Phenotypic Analysis:** The identified mutations are introduced into a wild-type viral background, and the susceptibility of the resulting mutant virus to Islatravir and other NRTIs is determined using the antiviral susceptibility assay described above.

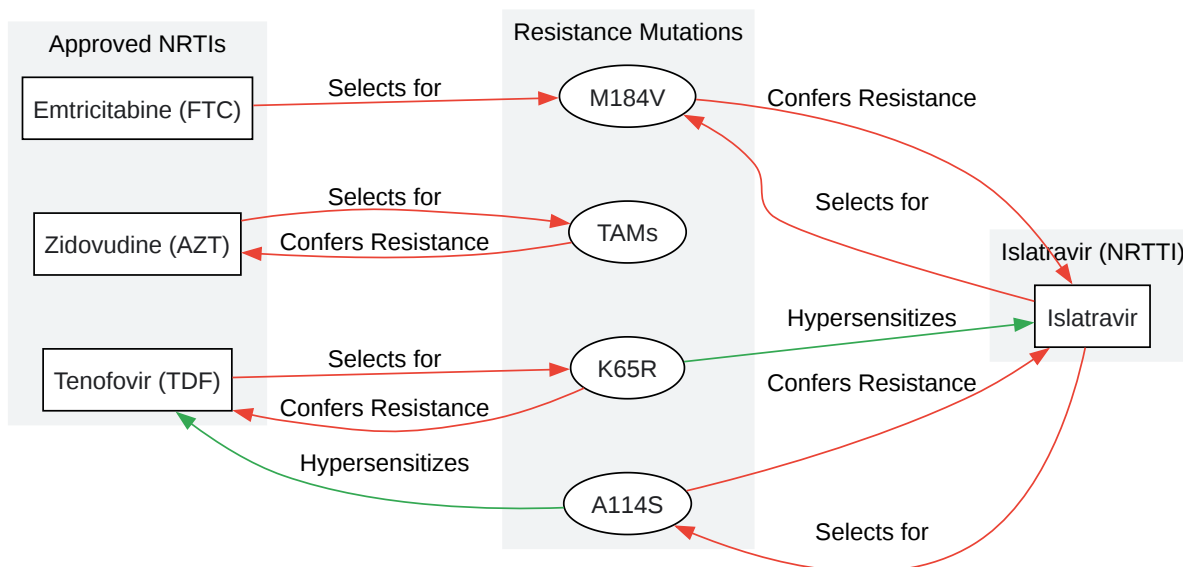
Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of NRTI cross-resistance.



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Caption: Experimental workflow for assessing NRTI cross-resistance.



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Caption: Key NRTI resistance pathways and interactions.

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